Cimifugin

Catalog No.
S570897
CAS No.
37921-38-3
M.F
C16H18O6
M. Wt
306.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimifugin

CAS Number

37921-38-3

Product Name

Cimifugin

IUPAC Name

(2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

InChI

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m0/s1

InChI Key

ATDBDSBKYKMRGZ-ZDUSSCGKSA-N

Synonyms

cimifugin

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O

Menopausal Symptoms

One of the most widely researched applications of Cimifugin is for alleviating menopausal symptoms, particularly vasomotor symptoms (hot flashes and night sweats). Some studies suggest Cimifugin may be effective in reducing the frequency and severity of these symptoms []. However, the results of these studies are mixed, and further research is needed to confirm its efficacy and determine the optimal dosage [].

Bone Health

Some research suggests Cimifugin may have a role in bone health. Studies have shown it may increase bone mineral density (BMD) in postmenopausal women []. However, the long-term effects of Cimifugin on bone health and its potential to prevent osteoporosis require further investigation [].

Other Potential Applications

Scientific research on Cimifugin is ongoing, and there's interest in its potential applications for other conditions. Some studies suggest it may be beneficial for:

  • Premenstrual syndrome (PMS): Limited evidence suggests Cimifugin may help alleviate some PMS symptoms [].
  • Anxiety: Early research indicates Cimifugin may have some anxiolytic (anxiety-reducing) effects [].

Cimifugin is a bioactive compound primarily derived from the root of Saposhnikovia divaricata, a plant traditionally used in Chinese medicine. It belongs to the class of chromones and exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects. The compound has garnered attention for its ability to modulate various biological pathways, particularly in the context of cancer and inflammation.

Research suggests cimifugin may influence biological systems through its interaction with estrogen receptors [, ]. Estrogen receptors are proteins found in some cells that can bind to estrogen, a hormone. This binding can trigger cellular responses. However, the exact mechanism of cimifugin's action is still being investigated [, ].

Cimifugin is known to interact with several biological targets, influencing various metabolic pathways. Notably, it has been shown to bind to key enzymes such as Aldo-Keto Reductase 1C2, Monoamine Oxidase B, and Phosphodiesterase 2A. These interactions suggest that cimifugin may play a role in metabolic reprogramming associated with conditions like gastric cancer by affecting pathways related to steroid hormone biosynthesis, xenobiotic metabolism, and oxidative stress responses .

Cimifugin exhibits significant biological activities:

  • Anticancer Effects: It has been demonstrated to inhibit the proliferation, migration, and invasion of gastric cancer cells (MKN28) through modulation of critical metabolic pathways .
  • Anti-inflammatory Properties: At low concentrations, cimifugin shows anti-inflammatory effects that contribute to its analgesic properties. This has been evidenced in studies involving formalin-induced pain models in rats .
  • Regulation of Immune Response: Cimifugin may influence immune pathways by regulating the expression of programmed cell death ligand 1 and programmed cell death protein 1, which are crucial in tumor immunity .

The synthesis of cimifugin can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting cimifugin from the root of Saposhnikovia divaricata. This process typically includes solvent extraction followed by purification techniques such as chromatography.
  • Chemical Synthesis: Although less common, chemical synthesis routes have been explored to produce cimifugin or its derivatives. These methods often involve the manipulation of chromone structures through established organic synthesis techniques.

Cimifugin has several applications across different fields:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development targeting gastric cancer and possibly other malignancies.
  • Pain Management: Due to its analgesic properties, cimifugin is being investigated for use in pain relief therapies.
  • Anti-inflammatory Treatments: It holds promise for treating inflammatory conditions due to its ability to modulate inflammatory pathways.

Recent studies have highlighted cimifugin's interactions with multiple biological targets:

  • Metabolic Pathways: Cimifugin's binding to Aldo-Keto Reductase 1C2, Monoamine Oxidase B, and Phosphodiesterase 2A indicates its role in metabolic processes related to cancer cell metabolism .
  • Cell Signaling: The compound has been shown to suppress NF-kB signaling pathways, which are pivotal in osteoclastogenesis and inflammation . This suggests potential applications in bone health and inflammatory diseases.

Several compounds share structural similarities or biological activities with cimifugin. Here are some notable examples:

Compound NameSourceKey Activities
Prim-O-glucosylcimifuginSaposhnikovia divaricataAntipyretic, anti-inflammatory
LuteolinVarious plantsAntioxidant, anti-inflammatory
QuercetinFruits and vegetablesAntioxidant, anticancer
ApigeninChamomile and parsleyAnti-inflammatory, anticancer

Uniqueness of Cimifugin

Cimifugin stands out due to its specific binding affinities for enzymes involved in critical metabolic pathways associated with cancer progression. Unlike many other flavonoids or chromones, it demonstrates a multi-target action that may enhance its therapeutic efficacy in complex diseases like cancer. Its unique profile of both analgesic and anti-inflammatory effects further distinguishes it from similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

306.11033829 g/mol

Monoisotopic Mass

306.11033829 g/mol

Heavy Atom Count

22

Wikipedia

Cimifugin

Dates

Modify: 2023-08-15

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